molecular formula C7H3ClF6N2 B14846730 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B14846730
M. Wt: 264.55 g/mol
InChI Key: AQSJBMXDBFCGGW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with chloromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine typically involves the introduction of chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 2-chloromethylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and coupled products with various functional groups .

Scientific Research Applications

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine
  • 2-(Bromomethyl)-4,6-bis(trifluoromethyl)pyrimidine
  • 2-(Hydroxymethyl)-4,6-bis(trifluoromethyl)pyrimidine

Uniqueness

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The chloromethyl group allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity. This combination of features makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H3ClF6N2

Molecular Weight

264.55 g/mol

IUPAC Name

2-(chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H3ClF6N2/c8-2-5-15-3(6(9,10)11)1-4(16-5)7(12,13)14/h1H,2H2

InChI Key

AQSJBMXDBFCGGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)CCl)C(F)(F)F

Origin of Product

United States

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